molecular formula C11H16BrNO3 B13478460 Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13478460
M. Wt: 290.15 g/mol
InChI Key: PECZBCUSZXNBMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butyl group, a bromoethynyl group, and a hydroxyl group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the bromoethynyl group. The hydroxyl group is then added through a controlled oxidation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromoethynyl group may produce an ethyl-substituted pyrrolidine.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and application in multiple scientific fields.

Properties

Molecular Formula

C11H16BrNO3

Molecular Weight

290.15 g/mol

IUPAC Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H16BrNO3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,5,7-8H2,1-3H3

InChI Key

PECZBCUSZXNBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#CBr)O

Origin of Product

United States

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